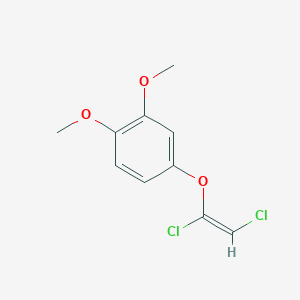
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H10Cl2O3. It is characterized by the presence of a dichlorovinyl group attached to a dimethoxybenzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dichloroethylene with 4-hydroxy-1,2-dimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The dichlorovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted vinyl ethers.
Wissenschaftliche Forschungsanwendungen
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-((1,2-Dichlorovinyl)oxy)benzene
- 4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene derivatives
Uniqueness
This compound is unique due to the presence of both dichlorovinyl and dimethoxybenzene groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10Cl2O3 |
|---|---|
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
4-[(E)-1,2-dichloroethenoxy]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H10Cl2O3/c1-13-8-4-3-7(5-9(8)14-2)15-10(12)6-11/h3-6H,1-2H3/b10-6- |
InChI-Schlüssel |
BHVBAABJIAJMCY-POHAHGRESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)O/C(=C\Cl)/Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC(=CCl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
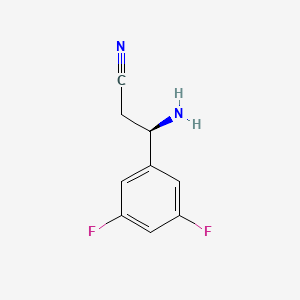
![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
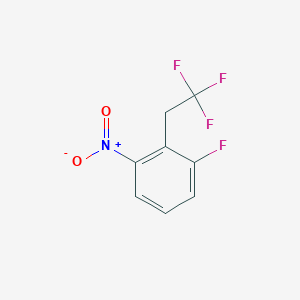

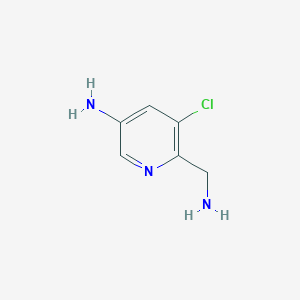
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
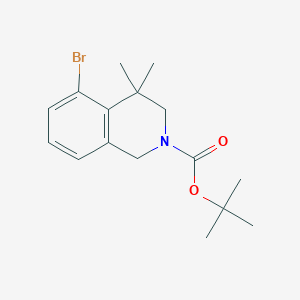
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
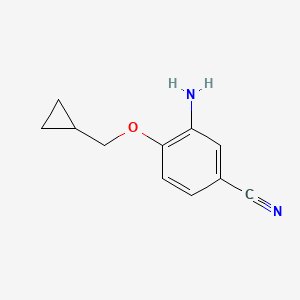
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)

